Bakuchiol

描述

Bakuchiol is a natural compound extracted from the seeds and leaves of the plant Psoralea corylifolia, commonly known as babchi. It is a meroterpenoid, which means it has a partial terpenoid structure. This compound has gained significant attention in recent years due to its broad range of biological and pharmacological properties, including antioxidant, anti-inflammatory, and anti-aging effects .

准备方法

合成路线和反应条件

巴库奇醇可以通过多种化学途径合成。 一种常见的方法是用石油醚或乙醇等溶剂从补骨脂中提取巴库奇醇。 然后对提取物进行柱层析纯化 . 另一种方法是用硅胶柱层析从粗提物中分离巴库奇醇 .

工业生产方法

巴库奇醇的工业生产通常涉及从补骨脂种子中进行大规模提取。 将种子粉碎并用石油醚进行冷浸提取。 然后回收溶剂,并使用柱层析进一步纯化巴库奇醇提取物 .

化学反应分析

反应类型

巴库奇醇会发生各种化学反应,包括氧化、还原和取代。 它具有可以参与这些反应的酚羟基 .

常用试剂和条件

氧化: 巴库奇醇可以用高锰酸钾或过氧化氢等试剂氧化。

还原: 还原反应可以使用硼氢化钠等试剂进行。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,巴库奇醇的氧化会导致醌的形成,而还原会导致醇的形成 .

科学研究应用

Bakuchiol is a meroterpene phenol found in the plant Psoralea corylifolia and is an emerging cosmeceutical agent with anti-aging, anti-inflammatory, and antibacterial properties . this compound has been studied for its effects on acne, photoaging, and post-inflammatory hyperpigmentation, with results showing benefits comparable to topical retinoids . this compound can function as a retinol analog through retinol-like regulation of gene expression, despite having no structural resemblance to retinoids .

Scientific Research Applications

this compound has demonstrated a range of activities that make it a promising compound for addressing skin aging .

Anti-aging

this compound has demonstrated cutaneous anti-aging effects when applied topically . Studies show that this compound and retinol both significantly decreased wrinkle surface area and hyperpigmentation, with retinol users reporting more facial skin scaling and stinging . A clinical study reported statistically significant improvements in wrinkles and pigmentation with topical this compound . In vivo studies have shown a significant reduction in photodamage, hyperpigmentation, wrinkle scores, and acne severity when this compound is used alone or in combination with other products .

Antioxidant

this compound exhibits high antioxidative efficacy . It has broad-spectrum antioxidant activity and effectively quenches superoxide, hydroxy, peroxy, peroxynitrile radicals, and singlet oxygen non-radical, in addition to inhibiting lipid peroxidation . this compound protects mitochondrial functions against oxidative stress and protects mitochondrial respiratory enzyme activities against peroxidation injury . It also protects human red blood cells against oxidative hemolysis and protects against oxidative stress-induced retinal damage .

Anti-inflammatory

this compound is a natural anti-inflammatory agent that can control leukocytic functions such as eicosanoid production, migration, and degranulation in the inflammatory site . It reduces the levels of PGE2 and MIF and inhibits pro-inflammatory arachidonic acid pathways . this compound also dose-dependently reduces the formation of leukotriene B4 (LTB4) and thromboxane B2 (TXB2) and inhibits degranulation in human neutrophils .

Skin Physiology

this compound has demonstrated several biopositive effects, including stimulation of the extracellular matrix component fibronectin (FN) and accelerated epidermal regeneration and wound healing . It increases ATP synthesis in the hepatocytes of old mice and augments COL1A1, COL7A1, and FN protein levels .

Other Applications

In vitro studies suggest that this compound has anti-cancer properties by inhibiting epidermal growth factor-induced neoplastic cell transformation . It also has demonstrated potential applications in psoriasis by normalizing keratinocyte activity and in pigmentary disorders through the inhibition of melanogenesis . Studies evaluating this compound's antimicrobial effect have shown potent antibiotic effects against Streptococcus aureus .

Tables of Studies

The effectiveness of this compound in improving photoaging with minimal side effects has been demonstrated across several studies .

| Study | Design | Duration | Application | Subjects | N | Age | Skin Type |

|---|---|---|---|---|---|---|---|

| Draelos et al, 2020 | Open-label clinical study | 4 weeks | This compound cleanser and moisturizer | Humans | 60 | 40-65 | I-V |

| Goldberg et al, 2019 | Five open-label clinical studies | 28 to 84 days | This compound, vitamin C, and melatonin in 3-in-1 NFS | Humans | 103 total | 4 |

作用机制

巴库奇醇通过各种分子靶点和途径发挥作用:

相似化合物的比较

巴库奇醇通常与视黄醇进行比较,因为它们具有相似的抗衰老功效。 与视黄醇不同,巴库奇醇不会引起皮肤刺激,并且在光和氧存在下更稳定 . 其他类似化合物包括:

视黄醇: 一种维生素A的形态,广泛用于抗衰老护肤产品中。

生物活性

Bakuchiol, a meroterpene derived from the seeds of Psoralea corylifolia, has garnered significant attention in recent years due to its diverse biological activities. This compound is often highlighted for its potential as a natural alternative to retinol in skincare and its various therapeutic properties.

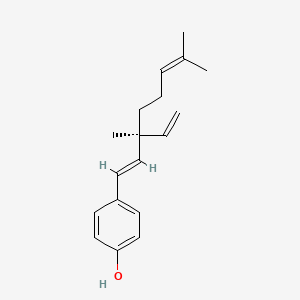

Chemical Structure and Properties

This compound possesses a unique structure characterized by a phenolic moiety and a terpenoid side chain, which contribute to its biological activities. The compound exhibits two main pharmacophores that enhance its antioxidant properties: the phenolic –OH group and the lipophilic alkenic side chain, which plays a crucial role in its interaction with biological membranes .

Biological Activities

-

Antioxidant Activity

- This compound has been shown to inhibit lipid peroxidation, demonstrating up to 74.7% protection at a concentration of 10 µM. Its IC50 value against lipid peroxidation is reported as 6.1 ± 0.2 µM, indicating potent antioxidant capabilities .

- The compound effectively quenches various free radicals, including superoxide and hydroxyl radicals, which are implicated in oxidative stress-related diseases .

- Anti-inflammatory Effects

- Antimicrobial Properties

- Antitumor Activity

-

Skin Health and Anti-Aging Effects

- Clinical studies have demonstrated that this compound is comparable to retinol in improving signs of photoaging, such as wrinkles and pigmentation, with fewer side effects .

- In an open-label clinical study, this compound showed significant improvements in skin texture and overall appearance after 12 weeks of use .

Research Findings and Case Studies

Several studies have contributed to understanding this compound's efficacy:

| Study | Design | Duration | Population | Findings |

|---|---|---|---|---|

| Draelos et al., 2020 | Open-label clinical study | 4 weeks | 60 participants | Improved skin smoothness and clarity with minimal side effects |

| Goldberg et al., 2019 | Five open-label studies | 28-84 days | 103 participants | Significant reduction in wrinkle depth and skin roughness |

| Dhaliwal et al., 2019 | Comparative study | 12 weeks | 24 participants | Both this compound and retinol improved skin conditions; this compound had fewer adverse effects |

This compound's mechanisms include:

属性

IUPAC Name |

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJSSARVMHQJB-QIXNEVBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035664 | |

| Record name | Bakuchiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10309-37-2 | |

| Record name | (+)-Bakuchiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10309-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bakuchiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bakuchiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bakuchiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKUCHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT12HJU3AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。